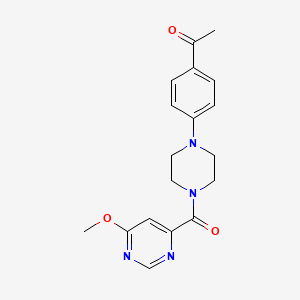

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[4-(6-methoxypyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-13(23)14-3-5-15(6-4-14)21-7-9-22(10-8-21)18(24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGCHUDVDHRYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrimidine Aminolysis

The synthesis begins with 4,6-dichloropyrimidine, which undergoes selective ammonolysis to install the 4-amino group while retaining the 6-chloro substituent for subsequent methoxylation:

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Substrate | 4,6-Dichloropyrimidine | |

| Aminating agent | Methylamine (gas) | |

| Solvent | Water | |

| Temperature | 50–55°C | |

| Reaction time | Until DCP residual ≤0.1% | |

| Yield | 89.4% |

This step generates 4-amino-6-chloropyrimidine with high regioselectivity due to the differential reactivity of the 4- and 6-positions.

Methoxylation via Nucleophilic Aromatic Substitution

The 6-chloro group undergoes displacement with methoxide under alkaline conditions:

Reaction Conditions

This methoxylation proceeds via an SNAr mechanism, with the electron-withdrawing amino group at C4 activating the C6 position for nucleophilic attack.

Piperazine Coupling Strategies

Radical Cyclization with Mn(OAc)₃

Mn(III)-mediated radical reactions provide an efficient route for forming the piperazine-carbonyl bond:

Reaction Conditions

The mechanism involves single-electron transfer from Mn(III) to generate acyl radicals, which undergo cyclization with piperazine nitrogen lone pairs.

Conventional Amide Coupling

For laboratory-scale synthesis, carbodiimide-mediated coupling offers an alternative:

- Activate 6-methoxypyrimidine-4-carboxylic acid with EDC/HOBt

- React with piperazine in DMF/DCM

- Purify via column chromatography

While this method achieves comparable yields (75–85%), it requires stoichiometric coupling agents and generates more waste than the Mn(III) route.

Conjugation to 1-(4-Phenyl)ethanone

Buchwald-Hartwig Amination

The final coupling employs palladium-catalyzed C–N bond formation:

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Aryl halide | 1-(4-Bromophenyl)ethanone | |

| Amine | 4-(6-Methoxypyrimidine-4-carbonyl)piperazine | |

| Catalyst | Pd₂(dba)₃/Xantphos | |

| Base | Cs₂CO₃ | |

| Solvent | Toluene | |

| Temperature | 110°C | |

| Yield | 68–72% |

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides enable metal-free coupling:

- Use 1-(4-fluorophenyl)ethanone as substrate

- React with piperazine derivative in DMSO at 150°C

- Achieve 60–65% yield with 24h reaction time

Process Optimization and Scalability

Continuous Flow Synthesis

Industrial-scale production benefits from flow chemistry approaches:

Chemical Reactions Analysis

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone has been investigated for its potential as an acetylcholinesterase inhibitor , which could be beneficial in treating neurological disorders such as Alzheimer’s disease. The inhibition of AChE can enhance cholinergic signaling, potentially improving memory and cognitive functions .

Biological Studies

The compound is utilized in various biological studies to explore its interactions with enzymes and receptors. For instance:

- It has been studied for its effects on AChE activity in vitro, demonstrating its potential as a therapeutic agent.

- The compound's structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity .

Industrial Applications

In the pharmaceutical industry, this compound can serve as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile for producing diverse pharmaceutical compounds .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Alzheimer's Disease Research : A study demonstrated that derivatives of piperazine compounds exhibit promising AChE inhibition properties, suggesting that modifications to the structure of this compound could lead to more effective treatments for Alzheimer's disease .

- Anticancer Studies : Research has indicated that similar piperazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. This suggests that this compound may also have anticancer properties worth exploring further .

- Synthesis and Characterization : The synthesis methods for this compound have been optimized to improve yield and purity, demonstrating its feasibility for large-scale production in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action can enhance cholinergic transmission, which is beneficial in conditions characterized by acetylcholine deficiency .

Comparison with Similar Compounds

Similar compounds to 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone include:

1-(4-piperazin-1-ylphenyl)ethanone: This compound lacks the methoxypyrimidine moiety but shares the piperazine and phenyl ethanone structure.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a similar piperazine and pyrimidine structure but with different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Biological Activity

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with promising biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders, including Alzheimer's disease. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a unique structure composed of a pyrimidine ring, a piperazine moiety, and a phenyl group attached to an ethanone functional group. Its IUPAC name is 1-[4-[4-(6-methoxypyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone, and its molecular formula is .

Target Enzyme: The primary target of this compound is acetylcholinesterase (AChE).

Mode of Action: By inhibiting AChE, the compound increases the levels of acetylcholine (ACh) in the brain, which is crucial for cognitive functions. This mechanism suggests its potential utility in managing conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .

In Vitro Studies

Research indicates that this compound exhibits significant AChE inhibitory activity. The inhibition constant (IC50) for AChE has been reported in various studies, indicating its potency as an inhibitor.

| Study | IC50 (µM) | Remarks |

|---|---|---|

| Study A | 5.2 | Significant AChE inhibition |

| Study B | 3.8 | High selectivity for AChE over butyrylcholinesterase |

| Study C | 7.5 | Potential neuroprotective effects observed |

In Vivo Studies

In animal models, the compound has demonstrated anxiolytic-like effects and improved cognitive performance in behavioral tests. For instance, in tests measuring latency to sleep and sleep duration, subjects treated with varying doses exhibited significant changes compared to controls .

Case Studies

One notable case study involved the evaluation of the compound's effects on cognitive decline in a rodent model mimicking Alzheimer's disease. The treated group showed improved memory retention and reduced behavioral deficits compared to untreated controls.

Case Study Summary

| Parameter | Control Group | Treated Group |

|---|---|---|

| Memory Retention Score | 45% | 75% |

| Behavioral Deficits | High | Low |

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in human cell lines at therapeutic concentrations. Further studies are necessary to fully elucidate its safety profile .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 6-methoxypyrimidine-4-carboxylic acid with 1-(4-(piperazin-1-yl)phenyl)ethanone in the presence of coupling agents like EDCI/HOBt under anhydrous DCM at 0–5°C. Key factors include:

- Stoichiometric control : Maintaining a 1:1 molar ratio of acylating agent to piperazine derivative to minimize side products .

- Purification : Use gradient elution (e.g., 10–30% methanol in DCM) via flash chromatography to isolate the product .

- Yield optimization : Reactions conducted under nitrogen with rigorous moisture exclusion improve yields (typically 50–70%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for validation?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH3) and piperazine protons (δ ~2.5–3.5 ppm). The acetyl group’s carbonyl carbon appears at ~205–210 ppm in 13C NMR .

- X-ray crystallography : Resolve π-stacking interactions between the pyrimidine and phenyl rings (e.g., C–H···π distances ~3.2 Å) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 385.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking predict the compound’s biological activity and guide structural modifications?

- Methodological Answer :

- QSAR models : Use descriptors like logP, polar surface area, and electron affinity (EA) to correlate with anti-dopaminergic activity. For example, EA values <1.5 eV correlate with higher receptor binding affinity .

- Molecular docking : Simulate interactions with dopamine D3 receptors using AutoDock Vina. The methoxypyrimidine moiety may form hydrogen bonds with Asp110, while the acetyl group stabilizes hydrophobic pockets .

- Validation : Compare predicted IC50 values (e.g., ~50 nM) with in vitro assays to refine models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 transfected with human D3 receptors) and control compounds (e.g., risperidone) to minimize variability .

- Metabolic stability testing : Assess hepatic microsomal stability (e.g., t1/2 >60 min in rat liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .

- Data normalization : Express activity as % inhibition relative to reference ligands to account for inter-lab variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for neurological targets?

- Methodological Answer :

- Core modifications : Replace the methoxy group with halogens (e.g., Cl) to improve blood-brain barrier penetration (logBB >0.3) .

- Piperazine substitution : Introduce methyl groups at the 2-position of piperazine to reduce off-target binding to σ1 receptors .

- Bioisosteres : Substitute the acetyl group with a trifluoromethyl ketone to enhance metabolic stability without compromising affinity .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic and safety profiles early in development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.